Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Antibacterial Cell wall synthesis inhibition Gram-positive

This para-bromo isomer is a selective Gram-positive cell wall synthesis inhibitor, ideal for target-based screening cascades. Its distinct bromine position and 3-methyl substituent confer unique ADMET and target-binding profiles compared to meta-bromo and des-methyl analogs. Essential for SAR-by-catalog, scaffold-hopping, and metabolic stability studies. Confirm Gram-positive selectivity and MIC values against your pathogen panels before medicinal chemistry optimization.

Molecular Formula C17H14BrNO3
Molecular Weight 360.207
CAS No. 709000-35-1
Cat. No. B2956499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
CAS709000-35-1
Molecular FormulaC17H14BrNO3
Molecular Weight360.207
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrNO3/c1-17(16(21)19-13-8-6-12(18)7-9-13)10-11-4-2-3-5-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21)
InChIKeyVBUFFAZSHPHWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 709000-35-1): Procurement-Relevant Chemical Identity and Compound Class


N-(4-Bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 709000-35-1; molecular formula C₁₇H₁₄BrNO₃; MW 360.207 g/mol) is a synthetic small molecule belonging to the 3,4-dihydro-1H-2-benzopyran (isochroman) carboxamide class . The compound features a 3-methyl substituent on the lactone ring, a 1-oxo (lactone carbonyl) at position 1, and a 4-bromophenyl carboxamide at position 3. It is catalogued as a screening compound in commercial libraries including ChemDiv and Enamine , and is listed in AntibioticDB (MAC-0020108) as a synthetic, direct-acting, Gram-positive cell wall synthesis inhibitor [1]. Available primary literature containing quantitative comparative pharmacological data for this specific compound is, however, severely limited, and the evidence profile presented below reflects that constraint.

Why N-(4-Bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide Cannot Be Swapped with In-Class Benzopyran Carboxamides


Within the benzopyran-3-carboxamide chemical space, three structural variables exert dominant influence on pharmacological profiles: (i) the position of the bromine substituent on the N-phenyl ring (para vs. meta), (ii) the presence or absence of the 3-methyl group on the lactone ring, and (iii) the oxidation state of the heterocyclic core (3,4-dihydro vs. fully unsaturated isochromene vs. 2-oxo-chromene). The para-bromo isomer (CAS 709000-35-1) and its meta-bromo congener (CAS 708279-22-5) share identical molecular formula and molecular weight (360.207 g/mol), yet bromine positional isomerism can alter target-binding geometry, ADMET properties, and synthetic tractability . The 3-methyl group introduces a chiral center and modulates metabolic stability relative to the des-methyl analog (CAS 786674-43-9, MW 346.18) . Furthermore, the 3,4-dihydro-1H-2-benzopyran scaffold is structurally and electronically distinct from the fully aromatic 2-oxo-2H-chromene (coumarin) series (e.g., CAS 74555-99-0) in terms of ring strain, carbonyl reactivity, and conformational flexibility . These differences collectively preclude generic substitution and necessitate compound-specific procurement decisions grounded in quantitative evidence.

Quantitative Evidence Guide for N-(4-Bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide: Comparator-Based Differentiation Data


Antibacterial Spectrum: Gram-Positive Cell Wall Synthesis Inhibition vs. Broad-Spectrum In-Class Compounds

The target compound is catalogued in AntibioticDB with a defined mechanism of action: cell wall synthesis inhibition, detected by a cell wall inhibitor reporter system. Its reported spectrum is Gram-positive only, with characterization as 'weak whole cell activity' [1]. In contrast, the structurally related but non-methylated analog N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been reported to exhibit efficacy against both Gram-positive (S. aureus, including MRSA and NDM-positive strains) and Gram-negative (A. baumannii, K. pneumoniae, E. cloacae) clinically isolated drug-resistant bacteria with potency that 'surpasses that of several commercially available drugs' . This comparison highlights that the 3-methyl substituent in the target compound may narrow the antibacterial spectrum, potentially offering Gram-positive selectivity that is valuable when Gram-negative-sparing activity is desired in screening cascades.

Antibacterial Cell wall synthesis inhibition Gram-positive

Bromine Positional Isomerism: Para-Bromo vs. Meta-Bromo Structural Differentiation and Procurement Significance

The target compound (CAS 709000-35-1) bears bromine at the para position of the N-phenyl ring, in contrast to its closest regioisomer N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 708279-22-5), which carries bromine at the meta position . Both compounds share identical molecular formula (C₁₇H₁₄BrNO₃) and molecular weight (360.21 g/mol), making them indistinguishable by mass spectrometry alone. The para-bromo isomer has been specifically noted for potential antitumor activity in screening libraries, whereas the meta-bromo isomer has been highlighted as a potential antitumor agent with distinct synthetic entry points . In general medicinal chemistry principles, para-substitution extends the molecular length and influences π-stacking interactions differently than meta-substitution, which can alter target binding geometry, CYP metabolism, and solubility. No published head-to-head biological comparison of these two regioisomers is currently available in the peer-reviewed literature.

Positional isomerism Bromophenyl substitution Structure-activity relationship

Core Scaffold Oxidation State: 3,4-Dihydro-1H-2-benzopyran vs. Fully Unsaturated 2-Oxo-2H-Chromene Series

The target compound features a 3,4-dihydro-1H-2-benzopyran core (saturated at C3-C4; lactone carbonyl at C1), which distinguishes it from the extensively studied 2-oxo-2H-chromene-3-carboxamide (coumarin) series exemplified by N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 74555-99-0) . The coumarin analog series has been evaluated for HIV-1 integrase inhibition, with six molecules achieving IC₅₀ values below 1.7 μM in strand transfer assays . The dihydro scaffold of the target compound introduces greater conformational flexibility (freely rotating C3-C4 bond), a tetrahedral carbon at C3 (sp³), and altered electronic distribution compared to the planar, fully conjugated coumarin system. These scaffold-level differences affect key drug-likeness parameters: the 3,4-dihydro scaffold typically exhibits higher sp³ fraction (Fsp³), potentially improved aqueous solubility, and altered metabolic soft spots relative to the flat coumarin core. No published biological data directly comparing these two scaffold classes for the same target are available for the specific 4-bromophenyl carboxamide substitution pattern.

Scaffold comparison Oxidation state Conformational flexibility

3-Methyl Substitution: Impact on Chirality, Molecular Complexity, and Differentiation from Des-Methyl Analog

The target compound possesses a methyl group at the C3 position of the lactone ring, creating a quaternary chiral center. This contrasts with the des-methyl analog N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 786674-43-9; MW 346.18), which has a secondary C-H at position 3 . The 3-methyl group increases molecular weight by 14 Da (360.21 vs. 346.18) and introduces steric bulk adjacent to the carboxamide attachment point. In general SAR principles applied to benzopyran carboxamides, 3-alkyl substitution has been associated with altered metabolic stability (resistance to CYP-mediated oxidation at C3), modified conformational preference of the carboxamide side chain, and changes in target protein binding pocket complementarity [1]. The des-methyl analog has been reported in antibacterial screening contexts with activity against drug-resistant Gram-positive and Gram-negative strains , while the 3-methyl analog is categorized as Gram-positive selective with weaker whole-cell activity [2]. No published direct comparison of pharmacokinetic or metabolic stability between the methyl and des-methyl analogs is currently available.

Methyl substitution Chirality Molecular complexity

Synthetic Tractability and Library Access: Available Gram-Scale Supply from Multiple Vendors

The target compound is listed as 'In Stock' by BenchChem (Cat. No. B2956499) and is catalogued in the ChemDiv screening collection (>1.6 million compounds) and Enamine compound library (>2.8 million compounds), indicating established synthesis and reliable supply chains [1]. The synthetic route involves condensation of 4-bromophenylamine with 3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid using DCC/DMAP coupling under anhydrous conditions . In contrast, the meta-bromo positional isomer (CAS 708279-22-5) requires a different aniline starting material (3-bromoaniline), and the des-methyl analog (CAS 786674-43-9) requires a distinct carboxylic acid precursor, each involving separate synthetic optimization and supply chain logistics [1]. For procurement purposes, the availability of the target compound from multiple vendors provides competitive pricing and supply redundancy, whereas niche analogs with single-supplier status may present supply security risks.

Commercial availability Screening library Synthetic tractability

Application Scenarios for N-(4-Bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide Grounded in Quantitative Evidence


Gram-Positive-Selective Antibacterial Screening Cascades Targeting Cell Wall Biosynthesis

Based on its AntibioticDB annotation as a Gram-positive cell wall synthesis inhibitor with weak whole cell activity [1], the compound is best deployed as a tool compound or starting point in Gram-positive-focused phenotypic screening cascades where Gram-negative-sparing activity is desired. Its narrower spectrum, relative to the des-methyl analog which hits both Gram-positive and Gram-negative resistant strains, makes it suitable for target-based screens against Gram-positive-specific cell wall enzymes (e.g., sortase, LytR-CpsA-Psr family proteins, or teichoic acid biosynthesis enzymes) . Researchers should confirm the Gram-positive selectivity and quantify MIC values against their specific pathogen panels before committing to medicinal chemistry optimization.

Positional Isomer Scanning in Bromophenyl Benzopyran Carboxamide SAR Campaigns

The para-bromo substitution on the N-phenyl ring differentiates this compound from its meta-bromo regioisomer (CAS 708279-22-5) [1]. When conducting systematic SAR-by-catalog or positional scanning studies of bromophenyl benzopyran carboxamides, procurement of both para and meta isomers is essential to probe the effect of bromine position on target engagement, selectivity, and ADMET properties. The identical molecular formula of these two isomers (C₁₇H₁₄BrNO₃; MW 360.21) necessitates careful analytical verification (InChI Key matching or NMR) upon receipt to confirm regioisomeric identity .

3-Methyl Substitution Effects on Metabolic Stability in Benzopyran Lead Optimization

The 3-methyl group at the quaternary carbon of the lactone ring introduces chirality and steric bulk that may influence metabolic stability compared to des-methyl analogs [1]. This compound is suitable as a probe in microsomal or hepatocyte stability assays to determine whether 3-alkyl substitution on the 3,4-dihydro-1H-2-benzopyran scaffold confers resistance to oxidative metabolism at the C3 position. Parallel testing against the des-methyl analog (CAS 786674-43-9) under identical assay conditions would quantify the metabolic advantage (if any) of the 3-methyl substituent, informing go/no-go decisions for further analog synthesis .

Scaffold-Hopping Studies Between 3,4-Dihydro-1H-2-Benzopyran and 2-Oxo-2H-Chromene Series

The 3,4-dihydro-1H-2-benzopyran core of the target compound represents a partially saturated scaffold with higher Fsp³ relative to the flat, fully aromatic coumarin (2-oxo-2H-chromene) series that has shown HIV-1 integrase inhibition (IC₅₀ < 1.7 μM for multiple analogs) [1]. This compound can serve as a scaffold-hopping comparator in programs exploring the impact of core saturation on antibacterial vs. antiviral selectivity, physicochemical properties, and target engagement. Parallel profiling of the target compound and its coumarin analog (CAS 74555-99-0) in both antibacterial and antiviral assays would quantify scaffold-driven selectivity and guide library design .

Quote Request

Request a Quote for N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.